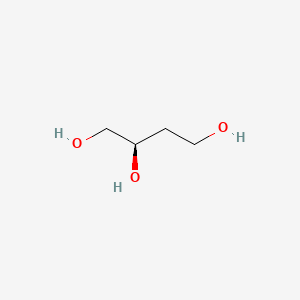

(r)-Butane-1,2,4-triol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-butane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXKVVRQIIOZGF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426378 | |

| Record name | (r)-butane-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70005-88-8 | |

| Record name | (2R)-1,2,4-Butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70005-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Butanetriol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070005888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (r)-butane-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-Butane-1,2,4-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-BUTANETRIOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H270PVK464 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (R)-Butane-1,2,4-triol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. This chiral triol is a significant building block in organic synthesis, particularly valued in the pharmaceutical industry for the creation of optically active compounds.

Chemical Structure and Identity

This compound is a chiral polyol characterized by a four-carbon backbone with three hydroxyl (-OH) groups located at positions 1, 2, and 4.[1][2] The stereochemistry at the second carbon is designated as (R), which is crucial for its application in asymmetric synthesis. The molecule possesses both primary (at C1 and C4) and secondary (at C2) alcohol functionalities, contributing to its reactivity and physical properties.[1]

Key Structural Features:

-

Chirality: The presence of a stereocenter at the C2 position makes it an important chiral synthon.

-

Hydroxyl Groups: Three hydroxyl groups enable extensive hydrogen bonding, influencing its solubility and boiling point.[1][3]

Structural Representation:

(Simplified 2D representation of Butane-1,2,4-triol)

Physicochemical Properties

This compound is a clear or slightly yellow, odorless, and viscous liquid.[1] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3][5]

| Property | Value | Reference |

| IUPAC Name | (2R)-butane-1,2,4-triol | [1] |

| CAS Number | 70005-88-8 | [1][4] |

| Molecular Formula | C₄H₁₀O₃ | [1][4][6] |

| Molecular Weight | 106.12 g/mol | [1][4][6] |

| Appearance | Clear or slightly yellow, odorless, viscous, hygroscopic liquid | [1][5] |

| Melting Point | -20°C | [7] |

| Boiling Point | 150°C (at 1 torr); 167-168°C (at 11 torr); 190-191°C (at 18 torr) | [4][5][7] |

| Density | 1.19 g/mL at 25°C | [4][5] |

| Refractive Index (n²⁰/D) | 1.474 | [4] |

| Optical Rotation ([α]²⁰/D) | +26° to +28° (c=1 in methanol) | [4] |

| Flash Point | 110°C - 112°C | [4][5] |

| pKa | 14.02 ± 0.20 (Predicted) | [4] |

| Solubility | Highly soluble in water and other polar solvents; sparingly soluble in methanol; slightly soluble in water; practically insoluble in non-polar solvents like chloroform.[1][3][4][7] |

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for confirming the structure and purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are typical, predicted chemical shifts. Actual values can vary based on solvent and concentration.

¹H NMR Spectrum (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~3.4 - 3.7 | Multiplet | H-1, H-2, H-4 |

| ~1.5 - 1.8 | Multiplet | H-3 |

| Variable | Broad Singlet | OH protons |

¹³C NMR Spectrum (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~70 - 75 | C-2 (CH-OH) |

| ~65 - 70 | C-1 (CH₂-OH) |

| ~60 - 65 | C-4 (CH₂-OH) |

| ~30 - 35 | C-3 (CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of hydroxyl and alkyl groups.[8]

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300 (broad) | O-H stretching (hydrogen-bonded) |

| ~2850 - 3000 | C-H stretching (sp³ hybridized) |

| ~1050 - 1150 | C-O stretching |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show fragmentation patterns typical for aliphatic alcohols, including alpha-cleavage (cleavage of the C-C bond adjacent to an oxygen atom) and dehydration (loss of H₂O).[8]

Experimental Protocols

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean NMR tube.[8]

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming).

-

Acquire the ¹H spectrum using a standard pulse program.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse program.[8]

-

Synthesis Protocol: Reduction of a Malic Acid Ester

A common laboratory and industrial method for producing 1,2,4-butanetriol is the catalytic hydrogenation of a malic acid ester.[9][10] To obtain the (R)-enantiomer, (R)-malic acid would be used as the starting material.

-

Catalyst: A copper-containing catalyst, such as copper chromite, is typically used.[9]

-

Reactant: A diester of malic acid (e.g., diisobutyl malate) is used as the substrate.[9]

-

Conditions: The reaction is carried out at elevated temperatures (130-190°C) and high hydrogen pressure (100-300 bar).[9]

-

Procedure: The malic acid ester is passed over a fixed-bed catalyst under the specified conditions, largely avoiding the formation of a gas phase to improve selectivity.[9]

-

Workup: The resulting product mixture is then purified, typically through distillation, to isolate the 1,2,4-butanetriol.

Chemical Reactivity and Applications

This compound undergoes chemical reactions typical of alcohols, such as oxidation, esterification, and dehydration.[1] Its primary value lies in its role as a versatile chiral intermediate.

Pharmaceutical Synthesis

This compound is a key precursor for synthesizing various chiral synthons.[1] Notably, it is used in the production of D-3,4-dihydroxybutanoic acid, an intermediate for cholesterol-lowering drugs like Crestor® (rosuvastatin) and Zetia® (ezetimibe).[1]

Propellants and Polymers

It is a precursor to butanetriol trinitrate (BTTN), a component in military solid rocket fuel, serving as an energetic plasticizer.[1][11] Additionally, it can be used as a monomer in the synthesis of biodegradable polyesters.[1]

Other Applications

Due to its hygroscopic nature and multiple hydroxyl groups, it has potential applications in cosmetics as a humectant (moisture-retaining agent).[1]

Visualizations

Caption: Logical flow from chemical structure to physical properties.

Caption: Workflow for the synthesis of this compound.

Caption: Pharmaceutical application pathway of this compound.

References

- 1. Buy this compound | 70005-88-8 [smolecule.com]

- 2. 1,2,4-Butanetriol | C4H10O3 | CID 18302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. (R)-(+)-1,2,4-BUTANETRIOL | 70005-88-8 [chemicalbook.com]

- 5. 1,2,4-Butanetriol - Wikipedia [en.wikipedia.org]

- 6. 1,2,4-Butanetriol [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. EP0328920B1 - Process for the preparation of 1,2,4-butane triol - Google Patents [patents.google.com]

- 10. KR100928656B1 - Method for producing 1,2,4-butanetriol - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

Spectroscopic Data of (R)-Butane-1,2,4-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Butane-1,2,4-triol, a versatile chiral building block in the synthesis of various pharmaceutical compounds. This document outlines the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 | m | 1H | H-2 |

| ~3.65 | m | 2H | H-4 |

| ~3.45 | m | 2H | H-1 |

| ~1.70 | m | 2H | H-3 |

Note: Data is compiled from typical values for similar polyols. Exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~72.5 | C-2 |

| ~67.0 | C-1 |

| ~61.0 | C-4 |

| ~35.5 | C-3 |

Note: Data is compiled from typical values for similar polyols. The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2940-2850 | Medium | C-H stretch (alkane) |

| 1460-1430 | Medium | C-H bend (alkane) |

| 1100-1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 106 | Low | [M]⁺ (Molecular Ion) |

| 88 | Moderate | [M - H₂O]⁺ |

| 75 | High | [M - CH₂OH]⁺ |

| 57 | High | [C₃H₅O]⁺ |

| 45 | Moderate | [C₂H₅O]⁺ |

| 31 | High | [CH₂OH]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-100 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with a suitable accessory (e.g., ATR or salt plates)

-

Dropper or pipette

Procedure:

-

Sample Preparation (ATR - Attenuated Total Reflectance):

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

-

Sample Preparation (Salt Plates - NaCl or KBr):

-

Place one to two drops of the liquid sample on one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or clean salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., ESI or EI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the parameters for the chosen ionization source (e.g., capillary voltage and temperature for ESI, electron energy for EI).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through an LC system. For EI, the sample is introduced into a high vacuum source.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

(R)-Butane-1,2,4-triol: A Comprehensive Technical Guide for Researchers

Abstract

(R)-Butane-1,2,4-triol, a chiral triol, is a versatile building block of significant interest in the pharmaceutical and materials science sectors. Its unique stereochemistry makes it a valuable precursor for the asymmetric synthesis of complex molecules, most notably as a key intermediate in the production of cholesterol-lowering drugs such as Rosuvastatin. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its chemical and biological synthesis, and its applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral synthon.

Introduction

This compound is an organic compound featuring a four-carbon backbone with three hydroxyl groups. The chirality at the C2 position is crucial for its application in stereoselective synthesis. It serves as a fundamental chiral pool molecule, enabling the construction of enantiomerically pure pharmaceuticals and other bioactive compounds. Its utility extends to asymmetric catalysis and the development of biodegradable polymers.[1] This guide will explore the synthesis and applications of this compound, providing technical details relevant to laboratory and industrial settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 70005-88-8 | [1][2][3][4] |

| Molecular Formula | C4H10O3 | [1][2][3][4] |

| Molecular Weight | 106.12 g/mol | [1][2][3][4] |

| IUPAC Name | (2R)-butane-1,2,4-triol | [2] |

| Appearance | Yellow to Dark Yellow Oil | [3] |

| Boiling Point | 150 °C | [3] |

| Density | 1.19 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.474 | [3] |

| Optical Rotation ([α]20/D) | +28±2, c = 1 in methanol | [3] |

| Solubility | Sparingly soluble in Methanol, Slightly soluble in Water | [3] |

Synthesis of this compound

The enantiomerically pure form of butane-1,2,4-triol can be produced through both chemical and biological routes.

Chemical Synthesis

A prevalent method for the chemical synthesis of butane-1,2,4-triol involves the catalytic hydrogenation of malic acid esters.[2][5] The use of an optically active starting material allows for the production of the desired enantiomer.

Experimental Protocol: Hydrogenation of Diisobutyl Malate

-

Catalyst Bed Preparation: A fixed-bed reactor is charged with a copper-containing catalyst.

-

Reaction Setup: A 60% by weight solution of diisobutyl malate in isobutanol is prepared.

-

Hydrogenation: The solution is passed over the fixed-bed catalyst at a temperature of 170°C under a hydrogen partial pressure ranging from 100 to 300 bar.[5] The reaction is controlled to substantially avoid the formation of a gas phase.[5]

-

Work-up and Purification: The resulting reaction mixture contains approximately 10% by weight of 1,2,4-butanetriol.[5] The product is isolated and purified by fractional distillation under reduced pressure to yield colorless 1,2,4-butanetriol with a purity of 99.8%.[5]

Another chemical route involves the reduction of 2,3-epoxy-1,4-butanediol using sodium borohydride or potassium borohydride as a reducing agent.[4] This method avoids the use of high-pressure hydrogenation equipment.[4]

Microbial Synthesis

An environmentally friendly alternative to chemical synthesis is the microbial production of this compound. Genetically engineered strains of Escherichia coli have been developed to convert D-xylose into the target molecule.[6][7][8]

Experimental Protocol: Fermentative Production from D-xylose

-

Strain Cultivation: An engineered E. coli strain, with blocked xylose metabolism pathways and co-expressing xylose dehydrogenase, xylonolactonase, xylonate dehydratase, a 2-keto acid decarboxylase, and an aldehyde reductase, is cultivated.[8][9]

-

Fermentation: The cultivation is carried out in a fermentor under controlled conditions of temperature, pH, and aeration. D-xylose is used as the carbon source.[6][7]

-

Induction: Recombinant protein expression is induced, for example, with IPTG.[9]

-

Downstream Processing: The fermentation broth is processed through filtration and ion exchange to isolate the D-1,2,4-butanetriol.[7]

-

Purification: The isolated product is further purified by evaporation and distillation.[7]

Caption: Microbial synthesis pathway of this compound from D-xylose in engineered E. coli.

Applications in Drug Development

This compound is a crucial chiral synthon for the pharmaceutical industry. Its primary application is as a precursor in the synthesis of the side chain of statin drugs, which are widely prescribed to lower cholesterol levels.

Role in the Synthesis of Rosuvastatin

Rosuvastatin, marketed as Crestor, is a top-selling medication for treating hypercholesterolemia. The synthesis of Rosuvastatin involves the coupling of a pyrimidine core with a chiral side chain, which is derived from this compound. The stereochemistry of the triol is essential for the biological activity of the final drug molecule. The synthesis often proceeds through intermediates like (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate, which is synthesized from this compound. This intermediate is then coupled with the pyrimidine core via a Wittig reaction or other olefination methods.[10]

Caption: Logical workflow for the synthesis of Rosuvastatin utilizing this compound.

Conclusion

This compound is a high-value chiral chemical with significant applications in the pharmaceutical industry, particularly in the synthesis of life-saving drugs. The availability of both robust chemical and sustainable biological synthesis routes enhances its accessibility for research and industrial production. The detailed technical information provided in this guide aims to support researchers and drug development professionals in leveraging the full potential of this versatile molecule. Further research into optimizing its synthesis and exploring new applications will continue to be an area of active interest.

References

- 1. Buy this compound | 70005-88-8 [smolecule.com]

- 2. EP0328920B1 - Process for the preparation of 1,2,4-butane triol - Google Patents [patents.google.com]

- 3. KR100928656B1 - Method for producing 1,2,4-butanetriol - Google Patents [patents.google.com]

- 4. CN101696157A - Method for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]

- 5. US4973769A - Preparation of 1,2,4-butanetriol - Google Patents [patents.google.com]

- 6. WO2005068642A2 - Bacterial synthesis of 1,2,4-butanetriol enantiomers - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic pathway optimization for biosynthesis of 1,2,4-butanetriol from xylose by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

A Technical Guide to the Synthesis of (R)-Butane-1,2,4-triol from Renewable Resources

For Researchers, Scientists, and Drug Development Professionals

(R)-Butane-1,2,4-triol (BT), a chiral polyol, is a valuable building block in the pharmaceutical and chemical industries. Its applications range from being a precursor for the cholesterol-lowering drug Crestor® (rosuvastatin) to a component in the synthesis of energetic materials.[1][2] The growing demand for sustainable chemical production has spurred research into the synthesis of (R)-BT from renewable resources, moving away from traditional petroleum-based methods. This guide provides an in-depth overview of the current biocatalytic and chemocatalytic strategies for producing (R)-BT from renewable feedstocks, complete with experimental protocols and comparative data.

Biocatalytic Synthesis from Renewable Sugars

The biocatalytic production of this compound predominantly utilizes pentose sugars like D-xylose and L-arabinose, which are abundant in lignocellulosic biomass, a readily available and renewable resource.[3][4] Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has been the primary approach to establish efficient production pathways.

Metabolic Pathway in Engineered Microorganisms

The biosynthetic pathway for converting D-xylose to 1,2,4-butanetriol in engineered microbes typically involves a four-step enzymatic conversion.[5][6] The pathway begins with the oxidation of D-xylose to D-xylonolactone, followed by hydrolysis to D-xylonate. Subsequently, D-xylonate is dehydrated to 2-keto-3-deoxy-xylonate, which is then decarboxylated to 3,4-dihydroxybutanal. The final step involves the reduction of this aldehyde to 1,2,4-butanetriol.[7] A similar pathway exists for the conversion of L-arabinose.[8]

Production Hosts and Optimization Strategies

Both E. coli and S. cerevisiae have been successfully engineered for BT production. Key optimization strategies include:

-

Enzyme Screening and Expression: Identifying and overexpressing highly active enzymes for each step of the pathway is crucial. For instance, various NADH-dependent aldehyde reductases have been investigated to efficiently catalyze the final reduction step.[6]

-

Disruption of Competing Pathways: To maximize the carbon flux towards BT, competing metabolic pathways are often knocked out. In E. coli, genes responsible for native xylose catabolism, such as xylA and xylB, are frequently deleted.[4][9]

-

Cofactor Balancing: The biosynthetic pathway for BT has specific cofactor requirements (NADH/NADPH). Metabolic engineering strategies, such as overexpressing NADH kinase, have been employed to maintain an optimal cofactor balance, leading to significantly improved titers.[5]

-

Fermentation Process Optimization: Factors such as temperature, pH, and cell density are optimized during fermentation to enhance BT production.[10] Fed-batch fermentation strategies have been shown to achieve higher product concentrations.[4][9]

Quantitative Data on Biocatalytic Production

The following table summarizes the key quantitative data from various studies on the biocatalytic production of 1,2,4-butanetriol.

| Host Organism | Renewable Feedstock | Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Reference |

| E. coli | D-xylose | 3.92 | 27.7 | - | [4] |

| E. coli | D-xylose | 5.1 | - | - | [6] |

| E. coli | D-xylose | 1.58 | 7.9 | - | [10] |

| E. coli | D-arabinose | 2.24 | - | - | [2] |

| E. coli | Corn cob hydrolysate | 43.4 | 90 | 1.09 | [11] |

| S. cerevisiae | D-xylose | 6.6 | 57 | - | [5] |

| S. cerevisiae | D-xylose | 1.7 | 24.5 | - |

Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli for BT Production

This protocol is a representative example based on methodologies described in the literature.[4][9]

1. Strain and Preculture Preparation:

-

An engineered E. coli strain with the integrated BT synthesis pathway and disrupted native xylose utilization pathways is used.

-

A single colony is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 37°C with shaking.

-

The overnight culture is then transferred to a shake flask containing a defined minimal medium with a small amount of glucose and grown to an OD600 of ~0.6-0.8.

2. Bioreactor Setup and Batch Fermentation:

-

A 1-L bioreactor containing a defined mineral salt medium supplemented with a carbon source (e.g., 20 g/L xylose) is inoculated with the preculture to an initial OD600 of ~0.1.

-

The temperature is maintained at 37°C, and the pH is controlled at 7.0 using automated addition of a base (e.g., NH4OH).

-

The dissolved oxygen level is maintained above 20% by adjusting the agitation and aeration rates.

3. Fed-Batch Phase:

-

Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), a concentrated feed solution containing xylose is supplied to the bioreactor.

-

The feeding rate is controlled to maintain a low xylose concentration in the bioreactor to avoid overflow metabolism.

-

Gene expression for the BT pathway is induced by adding an appropriate inducer (e.g., IPTG) when the cell density reaches a desired level (e.g., OD600 of ~20).

4. Product Analysis:

-

Samples are periodically withdrawn from the bioreactor to measure cell density (OD600) and the concentration of BT and other metabolites in the supernatant.

-

BT concentration is typically determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[8][9]

Chemocatalytic Synthesis from Renewable Precursors

An alternative route to this compound involves the chemocatalytic conversion of renewable precursors, with malic acid being a prominent starting material. Malic acid can be produced sustainably through the fermentation of sugars.

Catalytic Hydrogenation of Malic Acid Esters

The primary chemocatalytic method is the hydrogenation of malic acid diesters.[1] This process typically involves a heterogeneous catalyst under high pressure and temperature.

Catalysts and Reaction Conditions

-

Catalysts: Copper-containing catalysts, such as copper chromite, have been traditionally used.[12] More recent developments include the use of ruthenium-based catalysts, which can offer higher selectivity and activity.

-

Reaction Conditions: The hydrogenation is typically carried out at elevated temperatures (130-190°C) and high hydrogen pressures (100-300 bar).[12] The reaction is often performed in a fixed-bed reactor.[12]

Quantitative Data on Chemocatalytic Production

| Precursor | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| Diethyl malate | Copper chromite | - | - | 50-70 | [12] |

| Diisobutyl malate | Copper-containing | 170 | - | 60 | [12] |

Experimental Protocol: Catalytic Hydrogenation of Diethyl Malate

The following is a generalized protocol for the catalytic hydrogenation of diethyl malate.

1. Catalyst Preparation and Reactor Setup:

-

A copper-containing catalyst is packed into a fixed-bed high-pressure reactor.

-

The catalyst is typically reduced in situ with a flow of hydrogen at an elevated temperature before the introduction of the reactant.

2. Hydrogenation Reaction:

-

A solution of diethyl malate, potentially in a suitable solvent, is fed into the reactor.

-

Hydrogen gas is introduced into the reactor to achieve the desired operating pressure (e.g., 200-300 bar).

-

The reactor is heated to the target temperature (e.g., 140-160°C).[12]

-

The liquid feed is passed over the catalyst bed at a controlled flow rate.

3. Product Recovery and Purification:

-

The reactor effluent, containing 1,2,4-butanetriol, unreacted starting material, and byproducts, is collected.

-

The product mixture is then subjected to fractional distillation under reduced pressure to isolate pure 1,2,4-butanetriol.[12]

Concluding Remarks

The synthesis of this compound from renewable resources presents a promising and sustainable alternative to conventional chemical methods. Biocatalytic routes using engineered microorganisms have demonstrated significant progress, achieving high titers and yields from renewable sugars. The continuous advancement in metabolic engineering and fermentation technology is expected to further enhance the efficiency and economic viability of these processes. Chemocatalytic hydrogenation of bio-based malic acid offers a more direct conversion route, although it requires high pressure and temperature. The choice between these approaches will depend on factors such as feedstock availability, desired product purity, and overall process economics. Further research in both areas will be critical for the large-scale, cost-effective production of this important chiral building block from renewable feedstocks.

References

- 1. Buy this compound | 70005-88-8 [smolecule.com]

- 2. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]

- 3. Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotechnological production of 1,2,4-butanetriol: An efficient process to synthesize energetic material precursor from renewable biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of 1,2,4-butanetriol production from xylose in Saccharomyces cerevisiae by metabolic engineering of NADH/NADPH balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic pathway optimization for biosynthesis of 1,2,4-butanetriol from xylose by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic engineering of Arabidopsis for butanetriol production using bacterial genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotechnological production of 1,2,4-butanetriol: An efficient process to synthesize energetic material precursor from renewable biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic pathway optimization for improved 1,2,4-butanetriol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US4973769A - Preparation of 1,2,4-butanetriol - Google Patents [patents.google.com]

Enantioselective Synthesis of (R)-Butane-1,2,4-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Butane-1,2,4-triol is a valuable chiral building block in the synthesis of various pharmaceuticals, including cholesterol-lowering drugs like Rosuvastatin (Crestor) and Ezetimibe (Zetia).[1] Its three hydroxyl groups and defined stereochemistry make it a versatile synthon for introducing chirality into complex molecules. This technical guide provides an in-depth overview of the primary enantioselective methods for the synthesis of this compound, complete with experimental protocols, comparative data, and workflow diagrams.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis, often utilizing the chiral pool, and biocatalytic methods, which employ microorganisms or isolated enzymes.

1. Chemical Synthesis from the Chiral Pool: Reduction of (R)-Malic Acid Derivatives

The most common and well-established chemical route to this compound starts from the readily available and inexpensive (R)-malic acid. This approach leverages the inherent chirality of the starting material to establish the stereocenter in the final product. The synthesis involves the reduction of the carboxylic acid or ester functionalities of (R)-malic acid.

Reduction with Borane-Dimethyl Sulfide Complex

A highly efficient method for the reduction of (R)-malic acid is the use of borane-dimethyl sulfide (BMS) complex.[2][3] This reagent is known for its ability to reduce carboxylic acids to alcohols under mild conditions.

Experimental Protocol: Reduction of (S)-Malic Acid with Borane-Dimethyl Sulfide

Note: This protocol describes the synthesis of the (S)-enantiomer, the procedure for the (R)-enantiomer is analogous, starting from (R)-malic acid.

Materials:

-

(S)-Malic acid

-

Borane-dimethyl sulfide complex (BMS) in THF (2 M solution)

-

Trimethyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

To a stirred solution of 2 M BMS-THF complex (120 mL, 0.24 mol) and trimethyl borate (25 mL) at 0°C, a solution of (S)-malic acid (10 g, 0.075 mol) in THF (50 mL) is added dropwise.

-

The homogeneous solution is stirred for an additional 5 minutes at 0°C, after which the cooling bath is removed.

-

A white precipitate may appear and redissolve within approximately 20 minutes.

-

The reaction mixture is stirred overnight at room temperature.

-

Methanol (60 mL) is carefully added dropwise over 1 hour to quench the reaction.

-

The resulting solution is evaporated to dryness. The residue is co-evaporated with methanol multiple times to remove boric acid esters.

-

The crude triol is then purified by flash chromatography on silica gel to yield pure (S)-butane-1,2,4-triol.

A quantitative yield of (S)-butane-1,2,4-triol can be achieved through this method.[2]

Catalytic Hydrogenation of Malic Acid Esters

An alternative to stoichiometric reducing agents is the catalytic hydrogenation of dialkyl esters of (R)-malic acid. This method is more atom-economical and scalable for industrial production. Copper-containing catalysts, such as copper chromite, are typically employed under high pressure and temperature.

Experimental Protocol: Catalytic Hydrogenation of Diisobutyl (R)-Malate

Materials:

-

Diisobutyl (R)-malate

-

Copper-containing fixed-bed catalyst

-

Hydrogen gas

-

Isobutanol (optional, as a solvent)

Procedure:

-

The diisobutyl (R)-malate is passed over a fixed-bed copper-containing catalyst in a high-pressure reactor.

-

The reaction is carried out at a temperature of 130 to 190°C and a hydrogen partial pressure of 100 to 300 bar.

-

The formation of a gas phase should be substantially avoided to maintain high selectivity.

-

The crude product is collected and purified by fractional distillation under reduced pressure to yield this compound.

Using a 60% by weight solution of diisobutyl malate in isobutanol at 170°C, a yield of 60% of the theoretical value can be obtained.[4]

Biocatalytic Synthesis

Biocatalytic methods offer a "greener" alternative to traditional chemical synthesis, often proceeding with high enantioselectivity under mild reaction conditions. These methods typically utilize whole-cell microorganisms or purified enzymes.

Microbial Synthesis from Sugars

Genetically engineered microorganisms can be used to produce this compound from renewable feedstocks like L-arabinose. This multi-step biosynthesis is carried out in vivo.

Experimental Protocol: Microbial Synthesis of (L)-1,2,4-Butanetriol ((R)-enantiomer)

Note: In the context of carbohydrate chemistry, the D/L notation is often used. L-1,2,4-butanetriol corresponds to the (R)-enantiomer.

Microorganisms:

-

Pseudomonas fragi for the oxidation of L-arabinose.

-

Recombinant Escherichia coli expressing the necessary enzymes for the subsequent conversion steps.

Procedure:

-

Oxidation of L-arabinose: Pseudomonas fragi is used to oxidize L-arabinose to a mixture of L-arabino-1,4-lactone and L-arabinonic acid. This can achieve an overall yield of 54%.

-

Hydrolysis and Conversion: After hydrolysis of the lactone, the resulting L-arabinonic acid is converted to L-1,2,4-butanetriol using a culture of recombinant E. coli. This step can proceed with a yield of 35%.

-

The final product is isolated and purified from the fermentation broth.

This microbial route avoids the use of high-pressure hydrogen and elevated temperatures required for catalytic hydrogenation.[5]

Quantitative Data Summary

| Synthetic Method | Starting Material | Key Reagents/Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| Borane-Dimethyl Sulfide Reduction | (S)-Malic Acid | Borane-dimethyl sulfide, THF | Quantitative | >99% (assumed from chiral starting material) | [2] |

| Catalytic Hydrogenation | Diisobutyl Malate | Copper-containing catalyst | 60% | >99% (assumed from chiral starting material) | [4] |

| Microbial Synthesis | L-Arabinose | P. fragi, recombinant E. coli | ~19% (overall) | High (enzymatic) | [5] |

Signaling Pathways and Experimental Workflows

Reaction Scheme: Chemical Synthesis from (R)-Malic Acid

Caption: Chemical synthesis routes to this compound from (R)-malic acid.

Experimental Workflow: Borane-Dimethyl Sulfide Reduction

Caption: Workflow for the synthesis of this compound via BMS reduction.

Metabolic Pathway: Microbial Synthesis from L-Arabinose

Caption: Simplified metabolic pathway for the biosynthesis of this compound.

References

A Technical Guide to the Microbial Biosynthesis of (R)-Butane-1,2,4-triol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biosynthesis of (R)-butane-1,2,4-triol (BT), a valuable chiral chemical intermediate for pharmaceuticals and the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN).[1][2] This document details the core metabolic pathways, presents quantitative data from various engineered microorganisms, outlines experimental protocols, and provides visualizations of the key biological processes.

Introduction to this compound Biosynthesis

This compound is a non-natural polyol that has traditionally been produced through chemical synthesis, often involving harsh conditions and generating significant waste.[3] Microbial biosynthesis offers a more sustainable and environmentally friendly alternative, utilizing renewable feedstocks. The primary focus of research has been the engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce BT from pentose sugars such as D-xylose and L-arabinose, which are abundant in lignocellulosic biomass.[2][4]

Core Biosynthetic Pathways

The microbial production of this compound has been successfully demonstrated through several engineered metabolic pathways. The most common pathways originate from D-xylose, with variations utilizing L-arabinose and a novel pathway starting from the central metabolite glucose.

Biosynthesis from D-Xylose

The most extensively studied pathway for BT production involves the conversion of D-xylose through a series of enzymatic reactions. This pathway has been successfully engineered in both E. coli and S. cerevisiae.

The key enzymatic steps are:

-

Oxidation of D-xylose: D-xylose is first oxidized to D-xylonolactone by a xylose dehydrogenase (Xdh).[5]

-

Hydrolysis to D-xylonate: The D-xylonolactone is then hydrolyzed to D-xylonate by a xylonolactonase.[5]

-

Dehydration to 2-keto-3-deoxy-D-xylonate (KDX): D-xylonate is dehydrated by a xylonate dehydratase to form KDX.[1]

-

Decarboxylation to 3,4-dihydroxybutanal: KDX is decarboxylated by a 2-ketoacid decarboxylase to produce 3,4-dihydroxybutanal.[1]

-

Reduction to this compound: Finally, 3,4-dihydroxybutanal is reduced to BT by an alcohol dehydrogenase or aldehyde reductase.[6]

Biosynthesis from L-Arabinose

A similar pathway has been developed for the conversion of L-arabinose to L-1,2,4-butanetriol. This pathway utilizes analogous enzymes for the initial oxidation and subsequent conversion steps. The first two enzymes are specific to the L-arabinose substrate, while the latter two are common to both the xylose and arabinose pathways.[7]

The enzymatic steps are:

-

Oxidation of L-arabinose: L-arabinose is oxidized by an L-arabinose dehydrogenase.[7]

-

Conversion to L-arabinonate: This is followed by the action of an L-arabinonolactonase.

-

Dehydration: L-arabinonate is then dehydrated by an L-arabinonate dehydratase.[7]

-

Decarboxylation and Reduction: The subsequent decarboxylation and reduction steps are catalyzed by a 2-ketoacid decarboxylase and an alcohol dehydrogenase, respectively.[7]

Novel Biosynthetic Pathway from Glucose via Homoserine

A novel biosynthetic route to BT has been designed and implemented in E. coli, starting from the central carbon source, glucose, via the nonessential amino acid homoserine.[3]

The key steps in this pathway are:

-

Deamination of Homoserine: An engineered phosphoserine transaminase catalyzes the deamination of homoserine to 4-hydroxy-2-oxobutanoic acid (HOBA).[3]

-

Three-Step Conversion to BT: HOBA is then converted to BT through the sequential action of a lactate dehydrogenase, a 4-hydroxybutyrate CoA-transferase, and a bifunctional aldehyde/alcohol dehydrogenase.[3]

Quantitative Data on this compound Production

The following tables summarize the quantitative data from various studies on the microbial production of this compound.

Table 1: this compound Production in Engineered E. coli

| Strain | Substrate | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |

| BT-10 | Xylose | 36.63 | - | 1.14 | [8][9] |

| BT-10 | Corn Cob Hydrolysate | 43.4 | 0.9 | 1.09 | [8][9] |

| BT-9 | Xylose | 12.85 | 0.88 | - | [8] |

| BT-6 | Xylose | 9.80 | 0.77 | - | [8] |

| Engineered E. coli | Xylose | 10.03 | - | - | [8] |

| Engineered E. coli | Xylose | 5.1 | - | - | [6] |

| BT5ΔyiaEΔycdWΔyagE | D-arabinose | 2.24 | - | - | [10] |

| BL21-14 | Xylose | 5.1 | - | - | [11] |

| BL21-14 | Corncob Hydrolysates | 3.4 | - | - | [11] |

| BL21ΔxylAB/pE-mdlCxylBC&pA-adhPyjhG | Xylose | 3.92 | 0.277 | - | [5] |

Table 2: this compound Production in Engineered S. cerevisiae

| Strain | Substrate | Titer (g/L) | Molar Yield (%) | Reference |

| Engineered S. cerevisiae | Xylose (10 g/L) | 1.7 | 24.5 | [12][13] |

| Engineered S. cerevisiae | Rice Straw Hydrolysate | 1.1 | - | [12] |

| Engineered S. cerevisiae | Xylose | 2.2 | 31 | [1] |

| Engineered S. cerevisiae (Fed-batch) | Xylose + Glucose | 6.6 | 57 | [14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Strain Construction and Genetic Engineering

A typical workflow for constructing a BT-producing microbial strain involves several key steps.

-

Gene Selection and Synthesis: Genes encoding the enzymes of the biosynthetic pathway are selected from various organisms.[10] Codon optimization for the expression host (E. coli or S. cerevisiae) is often performed to enhance protein expression.

-

Plasmid Construction: The selected genes are cloned into suitable expression vectors under the control of inducible or constitutive promoters.

-

Host Transformation: The constructed plasmids are transformed into the host organism.

-

Genomic Integration and Knockouts: To create stable production strains and eliminate competing metabolic pathways, genes are often integrated into the host chromosome.[8] Competing pathways, such as those for xylose isomerization (xylA, xylB) or byproduct formation (yiaE, ycdW, yagE), are frequently knocked out using techniques like CRISPR/Cas9 or lambda red recombineering.[6][10]

Microbial Cultivation and Fermentation

-

Media Composition:

-

Seed Culture: Typically grown in Luria-Bertani (LB) medium.

-

Fermentation Medium: A defined mineral salt medium is commonly used for controlled fermentation. A typical medium for E. coli might contain:

-

Carbon Source: D-xylose, L-arabinose, or glucose.

-

Nitrogen Source: Ammonium chloride or ammonium sulfate.

-

Phosphate Source: Potassium phosphate monobasic and dibasic.

-

Salts: Magnesium sulfate, calcium chloride.

-

Trace Elements: A solution containing iron, zinc, manganese, cobalt, copper, nickel, and molybdenum.[15]

-

-

-

Batch Fermentation: Carried out in shake flasks or bioreactors. Cultures are typically grown at a specific temperature (e.g., 30-37°C) and pH (e.g., 7.0), with agitation to ensure aeration.[8][16]

-

Fed-Batch Fermentation: To achieve higher cell densities and product titers, a fed-batch strategy is often employed.[8] This involves the initial growth of the culture in a batch phase, followed by the continuous or intermittent feeding of a concentrated nutrient solution (primarily the carbon source) to maintain optimal growth and production conditions.[8] For instance, in some protocols, solid xylose is added when the concentration in the bioreactor falls below a certain level.[8]

Analytical Methods

-

Cell Growth: Monitored by measuring the optical density at 600 nm (OD600).

-

Substrate and Metabolite Analysis: The concentrations of substrates (e.g., xylose, glucose) and extracellular metabolites, including this compound, are typically quantified using High-Performance Liquid Chromatography (HPLC).

-

HPLC System: An HPLC system equipped with a refractive index (RI) detector is commonly used.

-

Column: A column suitable for organic acid and sugar analysis, such as a Bio-Rad Aminex HPX-87H column.

-

Mobile Phase: A dilute acid solution, such as 5 mM sulfuric acid, is used as the mobile phase.

-

Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve.

-

Conclusion and Future Outlook

Significant progress has been made in the microbial biosynthesis of this compound, with engineered strains of E. coli and S. cerevisiae achieving increasingly higher titers and yields. The development of novel biosynthetic pathways from glucose further expands the potential for industrial-scale production from readily available feedstocks.

Future research will likely focus on:

-

Enzyme Engineering: Improving the catalytic efficiency and stability of key enzymes in the pathway.

-

Host Engineering: Further optimization of the host metabolism to increase precursor supply and reduce byproduct formation.

-

Process Optimization: Development of more efficient and scalable fermentation and downstream processing strategies.

-

Utilization of Lignocellulosic Biomass: Direct conversion of raw or pretreated lignocellulosic hydrolysates into this compound.

This guide provides a comprehensive technical foundation for researchers and professionals working on the microbial production of this compound. The presented pathways, data, and protocols can serve as a valuable resource for further research and development in this promising field of industrial biotechnology.

References

- 1. Optimization of 1,2,4-butanetriol production from xylose in Saccharomyces cerevisiae by metabolic engineering of NADH/NADPH balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic pathway optimization for biosynthesis of 1,2,4-butanetriol from xylose by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient production of 1,2,4-butanetriol from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]

- 11. d-1,2,4-Butanetriol production from renewable biomass with optimization of synthetic pathway in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of 1,2,4-butanetriol from xylose by Saccharomyces cerevisiae through Fe metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of 1,2,4‐butanetriol production from xylose in <i>Saccharomyces cerevisiae</i> by metabolic engineering of… [ouci.dntb.gov.ua]

- 15. Engineering Cupriavidus necator H16 for the autotrophic production of (R)-1,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improved 1, 2, 4-butanetriol production from an engineered Escherichia coli by co-expression of different chaperone proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of (r)-Butane-1,2,4-triol (boiling point, density)

An In-depth Technical Guide to the Physical Properties of (R)-Butane-1,2,4-triol

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who utilize this chiral triol in their work. This compound serves as a crucial building block in the synthesis of various optically active molecules, including pharmaceuticals.[1]

Physical Properties Data

The physical properties of this compound are summarized in the table below. It is important to note that the boiling point is highly dependent on pressure, and values are often reported at reduced pressures to prevent decomposition at higher temperatures.

| Physical Property | Value | Conditions |

| Boiling Point | 150 °C | Not specified |

| 167-168 °C | @ 11 Torr[2] | |

| 190-191 °C | @ 18 mmHg | |

| 281 °C | Atmospheric pressure[3] | |

| Density | 1.19 g/mL | @ 25 °C[4] |

| 1.184 g/mL | @ 20 °C | |

| 1.1772 g/cm³ | @ 19.64 °C[2] | |

| 1.1505 g/cm³ | Not specified[3] | |

| Molecular Formula | C₄H₁₀O₃ | [1] |

| Molecular Weight | 106.12 g/mol | [1] |

| Appearance | Colorless, viscous liquid | [3] |

Experimental Protocols

The following sections detail the methodologies for determining the boiling point and density of this compound.

Boiling Point Determination (Micro-Boiling Point Method)

Given the small sample sizes often involved in research, the micro-boiling point or Thiele tube method is a suitable and accurate technique.[5][6]

Apparatus:

-

Thiele tube

-

Heat source (Bunsen burner or oil bath)

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with this compound.[6]

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down.[6]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[6]

-

Heating: Place the assembly in the Thiele tube containing heating oil, ensuring the rubber band is above the oil level.[5]

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will be expelled. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube.[5]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn into the capillary tube.[5][6]

-

Correction: Record the barometric pressure. If the pressure is not at sea level (760 mmHg), a correction may be necessary.

Density Determination (Pycnometer Method)

A pycnometer is used to accurately determine the density of a liquid by measuring a precise volume.[7]

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

This compound sample

Procedure:

-

Mass of Empty Pycnometer: Clean and dry the pycnometer and measure its mass (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are present. Place it in a constant temperature bath (e.g., 25 °C) to reach thermal equilibrium. Measure the mass of the pycnometer filled with water (m₂).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound, again ensuring no air bubbles. Equilibrate to the same temperature as the water and measure its mass (m₃).

-

Calculation:

-

Calculate the mass of the water: m_water = m₂ - m₁

-

Calculate the volume of the pycnometer using the known density of water (ρ_water) at the specific temperature: V = m_water / ρ_water

-

Calculate the mass of the sample: m_sample = m₃ - m₁

-

Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of this compound.

Caption: General workflow for determining the boiling point and density.

References

- 1. Buy this compound | 70005-88-8 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. (R)-(+)-1,2,4-BUTANETRIOL | 70005-88-8 [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.libretexts.org [eng.libretexts.org]

(r)-Butane-1,2,4-triol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(r)-Butane-1,2,4-triol is a chiral triol of significant interest in the pharmaceutical and chemical industries. It serves as a versatile building block in the synthesis of various optically active molecules, including as a precursor for cholesterol-lowering drugs.[1] As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for safe handling and use in a laboratory setting. This technical guide provides an in-depth overview of the safety and handling protocols for this compound, compiled from available safety data and physicochemical properties.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for Butane-1,2,4-triol is presented below. It is important to note that much of the available data does not differentiate between the (r)-enantiomer and the racemic mixture; however, the safety precautions are generally applicable to both.

Table 1: Physicochemical Properties of Butane-1,2,4-triol

| Property | Value | Source |

| Molecular Formula | C4H10O3 | [1][2][3] |

| Molecular Weight | 106.12 g/mol | [1][2] |

| Appearance | Colorless to dark yellow, viscous, oily liquid | [4][5][6] |

| Odor | Odorless | [6][7] |

| Melting Point | -20°C | [3][5] |

| Boiling Point | 190 - 191 °C @ 24 hPa | [5] |

| 167-168 °C @ 11 Torr | [3] | |

| 203 - 204 °C (literature) | ||

| Flash Point | 188 °C (closed cup) | [5] |

| > 112 °C / > 233.6 °F | [7] | |

| 153.9 ± 16.4 °C | [3] | |

| Density | 1.19 g/mL at 25 °C | [5] |

| 1.1772 g/cm³ @ 19.64 °C | [3] | |

| Solubility | Highly soluble in water and other polar solvents. Low solubility in non-polar solvents. | [4] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air. | [4][6][8] |

Table 2: Toxicological Data for Butane-1,2,4-triol

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | 23,000 mg/kg | Mouse | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Hazard Statements:

Primary Hazards: Irritant[2]

Ingestion of the material may be damaging to the health of the individual.[10] Swallowing the liquid could lead to aspiration into the lungs, risking chemical pneumonitis.[10] Inhalation of vapors may cause drowsiness and dizziness.[10]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[7][11]

-

Respiratory Protection: Use only in a well-ventilated area.[10][11] If ventilation is inadequate, a NIOSH or European Standard EN 149 approved respirator should be used.[11]

General Handling Procedures

-

Work Area: Conduct all work in a well-ventilated area, such as a chemical fume hood.[10][12]

-

Avoid Contact: Avoid all personal contact, including inhalation of vapors or mists.[7][10] Do not allow the material to come into contact with skin or eyes.[11][12]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[10][11] Do not eat, drink, or smoke in the laboratory.[10]

-

Clothing: Remove and wash contaminated clothing before reuse.[11] Do not allow clothing wet with the material to remain in contact with the skin.[10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11][12]

-

The material is moisture-sensitive and hygroscopic; protect from moisture.[8][11]

-

Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

First Aid Measures

-

Inhalation: Remove the individual from the exposure to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11]

-

Skin Contact: Flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

-

Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][11]

Accidental Release Measures

-

Evacuate: Clear the area of all personnel.[10]

-

Ventilate: Ensure adequate ventilation.[11]

-

Containment: Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[11] Avoid runoff into storm sewers and ditches.[11]

-

Clean-up: Clean up spills immediately using the appropriate protective equipment.[11]

Waste Disposal

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. Buy this compound | 70005-88-8 [smolecule.com]

- 2. 1,2,4-Butanetriol | C4H10O3 | CID 18302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1,2,4-Butanetriol - Safety Data Sheet [chemicalbook.com]

- 6. 1,2,4-Butanetriol - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Butane-1,2,4-triol(3068-00-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. (R)-(+)-1,2,4-BUTANETRIOL - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Discovery and History of Butanetriol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of butanetriol isomers, with a primary focus on 1,2,4-butanetriol and a summary of available information on 1,2,3-butanetriol. This document delves into the evolution of their synthesis, from early chemical methods to modern biotechnological approaches, presenting key quantitative data, detailed experimental protocols, and visualizations of metabolic and synthetic pathways.

Introduction to Butanetriol Isomers

Butanetriols are polyhydric alcohols with the chemical formula C₄H₁₀O₃. These chiral molecules exist as structural isomers, with 1,2,3-butanetriol and 1,2,4-butanetriol being of particular interest in various industrial and research applications. 1,2,4-Butanetriol, a colorless, odorless, and hygroscopic liquid, has garnered significant attention as a precursor for the energetic material 1,2,4-butanetriol trinitrate (BTTN), a safer and more stable alternative to nitroglycerin. It also serves as a valuable building block in the synthesis of pharmaceuticals and specialty polymers. The history of butanetriol isomers is intrinsically linked to the development of synthetic organic chemistry and, more recently, to the rise of industrial biotechnology.

The Isomers: A Tale of Two Triols

1,2,4-Butanetriol: The Workhorse

The discovery and development of 1,2,4-butanetriol synthesis traces back to the late 19th century, with the first reported synthesis in 1894.[1] Since then, a variety of chemical and, more recently, biological methods have been developed for its production.

Early methods for synthesizing 1,2,4-butanetriol were often hazardous and inefficient. One of the earliest industrial methods involved the hydration of 2-butyne-1,4-diol using mercury catalysts.[2] However, the toxicity of mercury compounds rendered this process unsuitable for large-scale and environmentally friendly production.

A significant advancement came with the development of methods involving the reduction of malic acid and its esters. An early laboratory-scale method described the hydrogenation of diethyl malate using a copper chromite catalyst, achieving yields of 50-70%.[2] This approach laid the groundwork for numerous refinements. The use of reducing agents like sodium borohydride (NaBH₄) for the reduction of malic acid esters became a common and more scalable method.[3][4] However, this process generates a substantial amount of borate salt by-products.[5]

Other chemical routes that have been explored include the hydroformylation of glycidol followed by reduction, and the epoxidation of 2-butene-1,4-diol followed by hydrogenolysis.[6]

In a quest for more sustainable and stereoselective synthesis methods, researchers turned to biotechnology. The microbial synthesis of 1,2,4-butanetriol from renewable feedstocks represents a significant leap forward. Genetically engineered microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, have been developed to produce enantiomerically pure butanetriol.[6]

The most common biosynthetic pathway starts from D-xylose or L-arabinose, which are abundant sugars in lignocellulosic biomass.[7] These sugars are converted to their corresponding aldonic acids, which are then processed through a series of enzymatic steps to yield the desired butanetriol isomer.[6] This approach avoids the harsh reaction conditions and hazardous reagents associated with traditional chemical synthesis.[8]

1,2,3-Butanetriol: The Lesser-Known Isomer

In contrast to its 1,2,4-isomer, the scientific literature on the discovery and history of 1,2,3-butanetriol is significantly less extensive. It is primarily recognized as a triol with three hydroxyl groups on adjacent carbon atoms.[9][10] While its physical and chemical properties are documented, detailed historical accounts of its first synthesis and the evolution of its preparative methods are not as readily available. It is used in organic synthesis and biochemical experiments.[11]

Quantitative Data on Butanetriol Synthesis

The following tables summarize quantitative data for various synthesis methods of butanetriol isomers, providing a comparative overview of their efficiencies.

Table 1: Chemical Synthesis of 1,2,4-Butanetriol

| Starting Material | Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference |

| Diethyl Malate | Copper Chromite | High Pressure Hydrogenation | 50-70 | [2] |

| Dimethyl (S)-malate | Sodium Borohydride, Methanol, tert-butanol | 70°C, 5 hours | 90.0 | [12] |

| Diethyl (R)-malate | Sodium Borohydride, Ethanol:Toluene (87:13) | 20°C | 79.7 | [12] |

| Dimethyl (S)-malate | Sodium Borohydride, Calcium Chloride, Diglyme | 10-20°C | 70.7 | [12] |

| 2,3-epoxy-1,4-butanediol | Sodium Borohydride or Potassium Borohydride | 40-60°C, 4-6 hours | 80 | [13] |

| Malic Esters | Copper-containing catalyst | 130-190°C, 100-300 bar H₂ | Not specified | [9] |

Table 2: Biotechnological Production of 1,2,4-Butanetriol

| Microorganism | Substrate | Titer (g/L) | Molar Yield (%) | Reference |

| Engineered E. coli | D-xylose | 1.6 | 25 | [14] |

| Engineered E. coli | D-xylonic acid | Not specified | 25 | [7] |

| Engineered E. coli | L-arabinonic acid | Not specified | 35 | [7] |

| Engineered S. cerevisiae | D-xylose | 1.7 | 24.5 | [5] |

| Engineered E. coli | D-arabinose | 2.24 | Not specified | [5] |

| Engineered E. coli | D-xylose | 3.92 | 27.7 | [15] |

| Engineered S. cerevisiae | D-xylose | 6.6 | 57 | [13] |

| Engineered E. coli | D-xylose | 10.36 | 73.6 | [16] |

| Engineered E. coli | Corn cob hydrolysate | 43.4 | 90 | [3] |

| Enzyme Cascade | D-xylose | 170 | >97 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of butanetriol isomers.

Chemical Synthesis of (S)-1,2,4-Butanetriol via Reduction of Dimethyl (S)-malate

Objective: To synthesize (S)-1,2,4-butanetriol by the reduction of dimethyl (S)-malate using sodium borohydride.

Methodology:

-

A suspension of 41.5 g (1.1 mol) of sodium borohydride in 260 g of tert-butanol is prepared.

-

A solution of 100 g (0.617 mol) of dimethyl (S)-malate in 78 g of methanol is added dropwise to the suspension.

-

The resulting reaction mixture is stirred at 70°C for five hours.

-

After cooling, 120 ml of a 35% aqueous HCl solution is added to the reaction mixture.

-

The resulting insoluble matters are filtered out.

-

The filtrate is passed through an ion exchange resin column to remove residual boron.

-

The eluate is concentrated under reduced pressure.

-

The concentrate is further purified by distillation to yield (S)-1,2,4-butanetriol.[12]

Biotechnological Production of D-1,2,4-Butanetriol from D-xylose using Engineered E. coli

Objective: To produce D-1,2,4-butanetriol from D-xylose using a metabolically engineered strain of E. coli.

Methodology:

-

An engineered E. coli strain expressing the necessary enzymes (xylose dehydrogenase, xylonolactonase, xylonate dehydratase, and 2-keto acid decarboxylase) is cultured in a suitable fermentation medium.

-

The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration.

-

The medium is supplemented with D-xylose as the carbon source.

-

The bioconversion is monitored over time by analyzing samples for substrate consumption and product formation using techniques like HPLC.

-

Upon completion of the fermentation, the cells are separated from the broth by centrifugation.

-

The supernatant containing the D-1,2,4-butanetriol is then subjected to purification steps, which may include filtration, ion exchange chromatography, and distillation.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate key pathways in the synthesis of butanetriol isomers.

Chemical Synthesis Workflow of 1,2,4-Butanetriol from Malic Acid

Metabolic Pathway for the Biosynthesis of D-1,2,4-Butanetriol from D-xylose

Conclusion and Future Outlook

The journey of butanetriol isomers from their initial discovery to their current state of production reflects the broader advancements in chemical synthesis and biotechnology. While 1,2,4-butanetriol has been extensively studied and optimized for various applications, particularly as a precursor to BTTN, its isomer, 1,2,3-butanetriol, remains a less explored molecule with potential for new applications.

The future of butanetriol production is increasingly pointing towards sustainable, bio-based methods. The high titers and yields achieved in recent studies on the biotechnological production of 1,2,4-butanetriol from renewable resources are promising for its cost-effective and environmentally friendly large-scale manufacturing.[1][3] Further research into the discovery of novel enzymatic pathways and the optimization of microbial strains will likely continue to enhance the efficiency of these processes. For 1,2,3-butanetriol, a deeper exploration of its synthesis and potential applications could unveil new opportunities in materials science and pharmaceuticals. This technical guide serves as a foundational resource for professionals in the field, summarizing the critical historical context and current state-of-the-art in the synthesis of these versatile chemical building blocks.

References

- 1. pubs.acs.org [pubs.acs.org]